Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate
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Overview
Description
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is a complex organic compound featuring a pyrimidine ring substituted with a methoxy group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 5-position of the pyrimidine ring can be achieved using methanol in the presence of a base.
Pyridine Ring Attachment: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent.
Esterification: Finally, the ethyl ester group is formed through esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and a suitable electrophile.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at elevated pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-methoxy-2-(2-thiazolyl)-4-pyrimidinyl)sulfanyl)acetate
- Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)thio)acetate
- Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)amino)acetate
Uniqueness
Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as improved solubility or enhanced binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-12(18)9-21-14-11(19-2)8-16-13(17-14)10-6-4-5-7-15-10/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWBIHVFYHSRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC=C1OC)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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